![molecular formula C20H24INO2 B5059198 4-[(4-benzyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol](/img/structure/B5059198.png)
4-[(4-benzyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-benzyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol, also known as Compound 1, is a novel chemical compound that has shown potential in various scientific research applications. It was first synthesized by a group of researchers in China in 2016, and since then, it has been the subject of numerous studies due to its unique properties.
Mecanismo De Acción
The mechanism of action of 4-[(4-benzyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol 1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. It also inhibits the activity of phosphodiesterase (PDE), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels. Additionally, it has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy metabolism.
Biochemical and Physiological Effects:
This compound 1 has been found to have several biochemical and physiological effects in various studies. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In the brain, it has been found to have neuroprotective effects and improve cognitive function. In the cardiovascular system, it has been shown to have vasodilatory effects and reduce blood pressure. It has also been found to have anti-inflammatory effects and regulate glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-[(4-benzyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol 1 is that it has been shown to have a high potency and selectivity for its target enzymes and signaling pathways. It also has good bioavailability and can cross the blood-brain barrier. However, one limitation is that it has not been extensively studied in vivo, and more research is needed to determine its safety and efficacy in animal models and humans.
Direcciones Futuras
There are several future directions for research on 4-[(4-benzyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol 1. One area of interest is its potential as a cancer therapy, and more studies are needed to determine its efficacy in different types of cancer. Another area of interest is its neuroprotective effects, and more research is needed to determine its potential for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more studies are needed to determine the safety and efficacy of this compound 1 in animal models and humans.
Métodos De Síntesis
The synthesis of 4-[(4-benzyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol 1 involves several steps, starting with the reaction between 2-iodo-6-methoxyphenol and benzylpiperidine. This is followed by the addition of formaldehyde and sodium borohydride, which results in the formation of this compound 1. The synthesis method has been optimized to achieve a high yield of the compound with good purity.
Aplicaciones Científicas De Investigación
4-[(4-benzyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol 1 has been studied extensively in various scientific research applications, including cancer treatment, neurological disorders, and cardiovascular diseases. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neurological disorders, it has been found to have neuroprotective effects and improve cognitive function. In cardiovascular diseases, it has been shown to have vasodilatory effects and reduce blood pressure.
Propiedades
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]-2-iodo-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24INO2/c1-24-19-13-17(12-18(21)20(19)23)14-22-9-7-16(8-10-22)11-15-5-3-2-4-6-15/h2-6,12-13,16,23H,7-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZORGDMZKWVWFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCC(CC2)CC3=CC=CC=C3)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5059115.png)
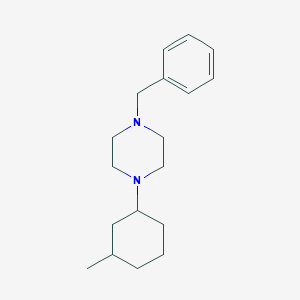
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B5059137.png)
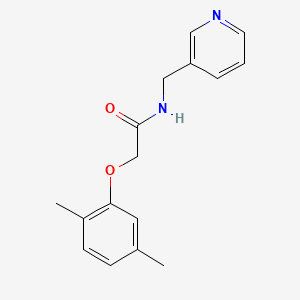
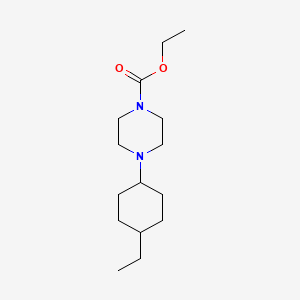
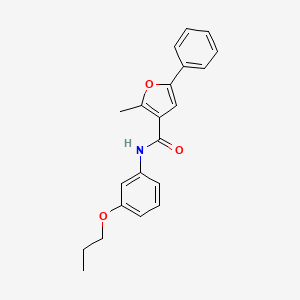
![2,4-dichloro-N'-[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]benzohydrazide](/img/structure/B5059160.png)
![2-[(1-phenylethyl)amino]-3-butyn-1-ol hydrochloride](/img/structure/B5059163.png)
![2-[(4-nitrobenzyl)thio]-4-pyrimidinol](/img/structure/B5059170.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5059210.png)
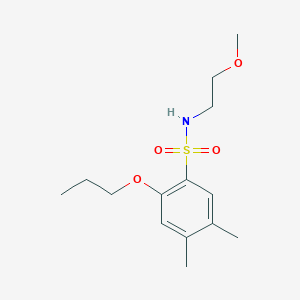
![N-cyclohexyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5059225.png)
![1-(1-methyl-1H-indol-3-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5059233.png)